molecular formula C12H16N4O3 B2667587 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)propanamide CAS No. 2034207-55-9

2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)propanamide

Cat. No.: B2667587
CAS No.: 2034207-55-9
M. Wt: 264.285
InChI Key: YSHQSKLURBJLIZ-UHFFFAOYSA-N
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Description

2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)propanamide is a synthetic small molecule featuring a pyridazinone core, a chemotype of significant interest in medicinal chemistry and drug discovery. Compounds containing the 3-cyclopropyl-6-oxopyridazine moiety have been identified as key structural components in the development of novel therapeutics, particularly as inhibitors of protein-protein interactions . For instance, research has demonstrated that small molecules incorporating this pharmacophore can act as first-in-class, covalent inhibitors that disrupt the interaction between PRMT5 and its substrate adaptor proteins, a mechanism with validated therapeutic potential in MTAP-deleted cancers . Furthermore, pyridazinone-derived compounds are actively being investigated for their ability to modulate challenging targets like MYC, a key oncogene driver in many proliferative diseases . The structure of this compound, which includes an acetamido-propanamide linker, suggests potential for targeted biological activity, making it a valuable chemical tool for researchers. It is intended for use in biochemical assay development, target validation, and structure-activity relationship (SAR) studies in oncology and enzyme inhibition research. This product is supplied for non-human research only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-7(12(13)19)14-10(17)6-16-11(18)5-4-9(15-16)8-2-3-8/h4-5,7-8H,2-3,6H2,1H3,(H2,13,19)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHQSKLURBJLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)CN1C(=O)C=CC(=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)propanamide is a synthetic compound that belongs to the pyridazine family, characterized by its unique structural features, including a cyclopropyl group and an acetamido moiety. This compound has garnered attention for its potential biological activities, which include antibacterial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N4O2C_{11}H_{14}N_4O_2, with a molecular weight of approximately 238.25 g/mol. The presence of the cyclopropyl group contributes to its unique steric and electronic properties, influencing its biological interactions.

Antibacterial Activity

Research has indicated that derivatives of pyridazine compounds exhibit significant antibacterial activity. For instance, studies on related compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.

Table 1: Antibacterial Activity of Pyridazine Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundTBDTBD

Antifungal Activity

Similar to its antibacterial properties, the antifungal activity of pyridazine derivatives has been documented. The compound's structure suggests potential efficacy against common fungal pathogens.

Table 2: Antifungal Activity of Related Compounds

Compound NameFungal Strains TestedMinimum Inhibitory Concentration (MIC)
Compound CC. albicans64 µg/mL
Compound DA. niger32 µg/mL
This compoundTBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been explored through various assays, including COX inhibition studies. The mechanism typically involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway.

Case Study: COX Inhibition Assay
In a study investigating the anti-inflammatory effects of pyridazine derivatives, it was found that certain compounds exhibited selective inhibition of COX-2 over COX-1, resulting in reduced inflammation without significant gastrointestinal side effects.

Table 3: COX Inhibition Results

Compound NameCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1 / IC50 COX-2)
Meloxicam100.520
Compound ETBDTBDTBD
This compoundTBDTBDTBD

The biological activity of this compound is likely mediated through its interaction with specific biological targets such as enzymes and receptors involved in inflammation and microbial growth. The binding affinity and selectivity towards these targets are influenced by the compound's structural characteristics.

Comparison with Similar Compounds

Research Findings and Limitations

  • Gaps in Evidence: No direct pharmacological or pharmacokinetic data for the target compound are provided. Comparisons are inferred from structural analogs.
  • Synthetic Feasibility : The target compound’s simpler structure may offer advantages in scalability over Compound G or isomers m, n, o.
  • Therapeutic Potential: Further studies are needed to validate whether the pyridazinone core and cyclopropyl group confer unique benefits over existing analogs.

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